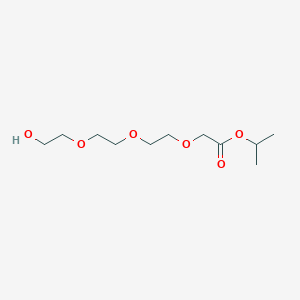
Isopropyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
Cat. No. B8290804
M. Wt: 250.29 g/mol
InChI Key: YAMNKZBHNCYKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05858363
Procedure details


Sodium (23 g, 1.0 mole) in form of chips was added in portions to triethylene glycol (700 ml) under nitrogen atmosphere. When the sodium had reacted completely, the mixture was cooled to room temperature and bromoacetic acid was added (76 g, 0.5 mole) under stirring. After 18 hours at 100° C. the excess of diethylene glycol was distilled off at about 4 mm Hg. Thereafter isopropyl alcohol (400 ml) and in portions acetyl chloride (51 g, 0.65 mole) were added. After stirring for 18 hours at 65° C. the mixture was cooled to room temperature and neutralized with sodium acetate (3.5 g, 0.15 mole). The mixture was filtered and the filtrate evaporated nearly to dryness, whereupon it was dissolved in water (200 ml). The water phase was extracted with 1,1,1-trichloroethane (3×50ml). The pooled organic phases were washed with water (20 ml). The product was extracted from the pooled water phases with dichloromethane (50 ml) that after evaporation gave an oil.







Identifiers


|
REACTION_CXSMILES
|
[Na].[CH2:2]([OH:11])[CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10].Br[CH2:13][C:14]([OH:16])=[O:15].[C:17](Cl)(=O)[CH3:18].[C:21]([O-])(=O)C.[Na+]>C(O)(C)C>[OH:11][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:13][C:14]([O:16][CH:17]([CH3:18])[CH3:21])=[O:15] |f:4.5,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCO)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After 18 hours at 100° C. the excess of diethylene glycol was distilled off at about 4 mm Hg
|
|
Duration
|
18 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 18 hours at 65° C. the mixture
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated nearly to dryness, whereupon it
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in water (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phase was extracted with 1,1,1-trichloroethane (3×50ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The pooled organic phases were washed with water (20 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted from the pooled water phases with dichloromethane (50 ml) that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCOCCOCCOCC(=O)OC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
